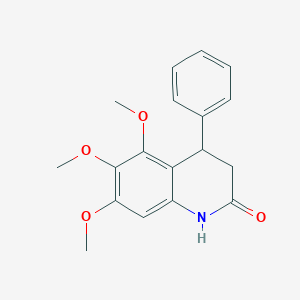
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one, also known as DQ-7, is a synthetic compound that has been studied for its potential applications in scientific research. The compound possesses a unique structure and a wide range of biochemical and physiological properties that make it a promising candidate for numerous laboratory experiments.
科学的研究の応用
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential applications in scientific research. The compound has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the development of drugs to treat Alzheimer’s disease. In addition, 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one has been studied for its potential use as an anti-inflammatory agent and as an antioxidant. The compound has also been studied for its potential use in the treatment of diabetes and cancer.
作用機序
The mechanism of action of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one is not yet fully understood. However, it is known that the compound is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes it a potential candidate for the development of drugs to treat Alzheimer’s disease. In addition, 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one has been shown to possess anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one have been studied in a number of laboratory experiments. The compound has been shown to possess anti-inflammatory and antioxidant properties, as well as to be a potent inhibitor of the enzyme acetylcholinesterase. In addition, 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one has been shown to possess anti-diabetic and anti-cancer properties.
実験室実験の利点と制限
The use of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one in laboratory experiments offers a number of advantages. The compound is relatively easy to synthesize, and its unique structure allows for a wide range of biochemical and physiological properties to be studied. In addition, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one has some limitations as well. The compound is relatively expensive, and its mechanism of action is not yet fully understood.
将来の方向性
The potential future directions for the use of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one in scientific research are numerous. The compound could be used to develop drugs to treat Alzheimer’s disease, as well as to develop anti-inflammatory and antioxidant drugs. In addition, the compound could be studied further to better understand its mechanism of action and to develop new drugs to treat diabetes and cancer. Furthermore, the compound could be used in the development of new materials and technologies, such as sensors and biosensors. Finally, the compound could be used in the development of new methods for synthesizing other compounds.
合成法
The synthesis of 5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one has been studied in detail by a number of researchers. The compound can be synthesized using a variety of methods, including a reaction between p-methoxybenzaldehyde and 4-hydroxy-3-methoxyphenylacetic acid in the presence of an acid catalyst. This results in the formation of a Schiff base, which can then be cyclized to form the desired compound. Other synthesis methods include the reaction of p-methoxybenzaldehyde with 2-hydroxy-4-methylbenzaldehyde in the presence of an acid catalyst, as well as the reaction of p-methoxybenzaldehyde and aniline in the presence of an acid catalyst.
特性
IUPAC Name |
5,6,7-trimethoxy-4-phenyl-3,4-dihydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-21-14-10-13-16(18(23-3)17(14)22-2)12(9-15(20)19-13)11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGIOWPOQQIRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-trimethoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

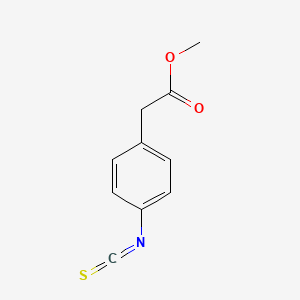
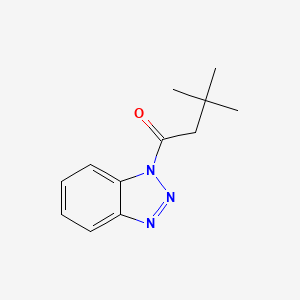
![1-{[(4-Bromophenyl)sulfanyl]methyl}-2-(methylsulfanyl)benzene](/img/structure/B2785594.png)
![3-methyl-6-({4-[(3-methylphenoxy)acetyl]piperazin-1-yl}sulfonyl)-1,3-benzothiazol-2(3H)-one](/img/structure/B2785595.png)
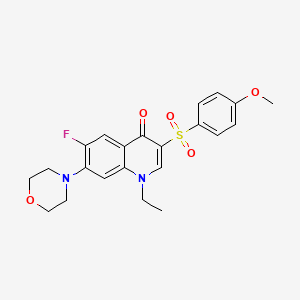
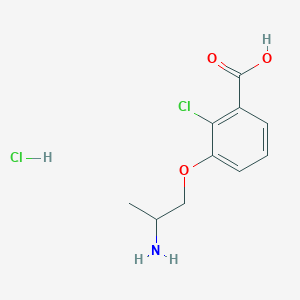
![ethyl 2-[2-(1H-indol-3-ylsulfanyl)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2785600.png)
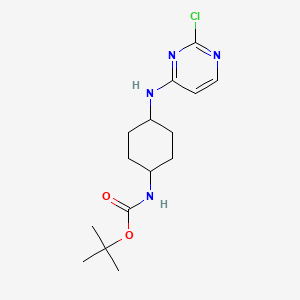
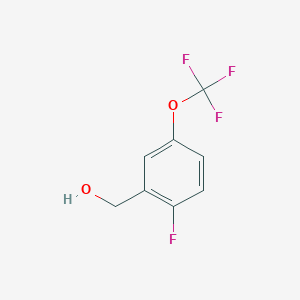
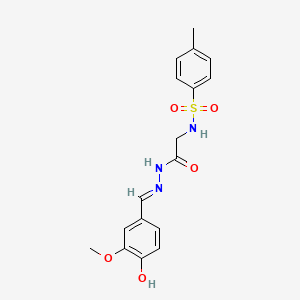
![N-cyclopentyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2785608.png)
![1-(2,6-Difluorophenyl)-3-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]urea](/img/structure/B2785609.png)
![3-(4-Methoxyphenyl)-1-[4-(1,2,5-thiadiazol-3-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2785611.png)
![[3-(Benzimidazol-1-yl)azetidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2785614.png)